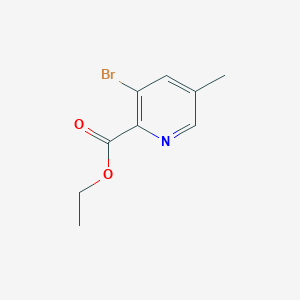

Ethyl 3-bromo-5-methyl-pyridine-2-carboxylate

Description

Ethyl 3-bromo-5-methyl-pyridine-2-carboxylate (CAS: 1123167-64-5; molecular formula: C₁₁H₁₁BrN₂O₂; molecular weight: 283.1) is a brominated pyridine derivative with a methyl substituent at the 5-position and an ester group at the 2-position . This compound is a key intermediate in medicinal chemistry and materials science, particularly in the synthesis of heterocyclic scaffolds for drug discovery. Its structure combines electron-withdrawing (bromo) and electron-donating (methyl) groups, which influence its reactivity and physical properties. The ester moiety enhances solubility in organic solvents, making it versatile for cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions .

Properties

IUPAC Name |

ethyl 3-bromo-5-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-7(10)4-6(2)5-11-8/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJKRFNDSPNAGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-5-methyl-pyridine-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of 5-methylpyridine-2-carboxylic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum bromide. The esterification step is usually carried out in the presence of a dehydrating agent like sulfuric acid or a catalyst such as p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-methyl-pyridine-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to the corresponding 3-amino derivative using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Nucleophilic Substitution: Formation of 3-substituted derivatives such as 3-azido, 3-thio, or 3-alkoxy compounds.

Reduction: Formation of 3-amino-5-methyl-pyridine-2-carboxylate.

Oxidation: Formation of 3-bromo-5-methyl-pyridine-2,6-dicarboxylic acid.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-bromo-5-methyl-pyridine-2-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. The compound's structural characteristics allow it to participate in reactions that yield biologically active molecules.

Key Pharmaceutical Uses:

- Cardiovascular Drugs: It has been identified as a precursor for synthesizing compounds that exhibit cardiovascular activity, potentially aiding in the treatment of heart diseases.

- Respiratory Medications: The compound is also involved in the synthesis of drugs targeting respiratory conditions, highlighting its versatility in therapeutic applications .

Synthesis of Bioactive Molecules

The compound plays a crucial role in the synthesis of several bioactive molecules, which have been studied for their pharmacological properties.

Case Study:

A study demonstrated the efficient synthesis of derivatives from this compound, leading to compounds with notable activity against specific biological targets such as serotonin receptors. These derivatives showed promise as potential treatments for neurological disorders .

Agrochemical Applications

In addition to pharmaceutical uses, this compound has applications in agrochemicals. Its derivatives are explored for their efficacy as pesticides and herbicides.

Research Findings:

Research indicates that certain derivatives exhibit significant insecticidal properties, making them suitable candidates for developing new agrochemical products aimed at pest control .

Material Science

The compound has also garnered interest in material science due to its ability to form coordination complexes with metals, which can be utilized in various applications, including catalysis and materials development.

Example Application:

Studies have shown that complexes formed with this compound can enhance catalytic processes, providing a pathway for developing more efficient chemical reactions .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-5-methyl-pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The bromine atom and ester group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations :

- Substituent Effects : The bromine atom in the 3-position (pyridine ring) enhances electrophilic aromatic substitution (EAS) reactivity compared to chlorine or trifluoromethyl groups. The methyl group at the 5-position in the target compound sterically hinders para-substitution but stabilizes intermediates via hyperconjugation .

- Ring Systems : Imidazo[1,2-a]pyridine derivatives (e.g., CAS 143982-54-1) exhibit greater π-conjugation due to fused aromatic systems, increasing their utility in optoelectronic materials .

- Electron-Withdrawing Groups : The trifluoromethyl group in methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate significantly lowers electron density at the pyridine ring, favoring nucleophilic attack at the 2-position .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The target compound’s higher melting point compared to 2-bromo-3-methylpyridine reflects stronger intermolecular forces (dipole-dipole interactions) due to the ester group.

- The trifluoromethyl group in methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate increases hydrophobicity (LogP = 2.5), impacting bioavailability in pharmaceutical contexts .

Comparison with Analogues :

- Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate: Requires multi-step synthesis, including cyclization of aminopyridines with α-bromoesters, followed by bromination .

- 2-Bromo-3-methylpyridine : Direct bromination of 3-methylpyridine using N-bromosuccinimide (NBS) under radical initiation, highlighting the influence of substituents on reaction conditions .

Biological Activity

Ethyl 3-bromo-5-methyl-pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring substituted with a bromine atom and an ethyl ester group. The synthesis of this compound typically involves methods such as palladium-catalyzed cross-coupling reactions, which allow for the introduction of various substituents at specific positions on the pyridine ring .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to affect various signaling pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation. The compound's mechanism of action may involve:

- Inhibition of Kinases : Similar compounds have demonstrated inhibitory effects on kinases such as Pim-1 and Pim-2, which are implicated in cancer cell proliferation .

- Neuroprotective Effects : Research indicates that derivatives of pyridine compounds can modulate apoptotic pathways, enhancing cell survival under oxidative stress conditions .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have shown that it exhibits significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 7.83 |

| BEL-7402 (Liver) | 9.40 |

| MCF-7 (Breast) | 10.74 |

These values indicate that the compound can effectively inhibit the growth of these cancer cells at relatively low concentrations .

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties, likely due to its ability to inhibit the production of pro-inflammatory cytokines. This effect is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

This compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported as follows:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.54 |

| Escherichia coli | 0.09 |

| Klebsiella pneumoniae | 0.22 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Cancer Cell Studies : In a study assessing the effects on A549 and BEL-7402 cells, the compound showed significant inhibition of cell proliferation, leading to apoptosis through caspase activation pathways .

- Neuroprotection : Another study indicated that derivatives similar to this compound could protect PC12 cells from oxidative stress by modulating mitochondrial pathways and reducing apoptotic markers like cytochrome c release .

- Antimicrobial Efficacy : Research conducted on various bacterial strains demonstrated that this compound could effectively inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.